N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound with significant potential in various scientific and industrial fields. Its structure includes a cyclopropyl ring substituted with both phenyl and methyl groups, which imparts unique steric and electronic properties to the compound. The triazolopyridazine core is another noteworthy feature, known for its versatility in synthetic chemistry and potential biological activity.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically starts with commercially available cyclopropyl precursors. Key steps involve:
Cyclopropyl Precursor Synthesis:
Starting from diethyl malonate and benzaldehyde, the cyclopropyl ring is constructed through a series of aldol condensation and cyclization reactions.
Conditions: Aldol condensation in the presence of a base (e.g., sodium ethoxide) followed by acid-catalyzed cyclization.
Triazolopyridazine Formation:
The triazolopyridazine moiety is synthesized via the reaction of hydrazine hydrate with an appropriate dicarbonyl compound (e.g., dimethyl malonate) followed by cyclization with 3-amino-1,2,4-triazole.
Conditions: Reflux in ethanol, catalyzed by acetic acid.
Final Coupling:
The cyclopropyl intermediate is then coupled with the triazolopyridazine derivative using nucleophilic substitution, typically mediated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature, solvent (e.g., dichloromethane).
Industrial Production Methods:
For industrial-scale production, the process can be streamlined by optimizing reaction times, temperatures, and solvent systems. Utilizing continuous flow reactors could enhance efficiency and yield while ensuring reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the cyclopropyl ring or the triazolopyridazine core, often leading to ring-opening or formation of N-oxides.
Common Reagents: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).
Products: Oxidized derivatives, including carboxylic acids or hydroxylated products.
Reduction: Reduction of the triazolopyridazine ring may occur, yielding dihydro or tetrahydro derivatives.
Common Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Products: Reduced triazolopyridazine analogs.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or triazolopyridazine moiety.
Common Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Products: Substituted derivatives with various functional groups.
In Chemistry:
The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
It can be used to study the reactivity and stability of cyclopropyl and triazolopyridazine systems.
In Biology:
Potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Its unique structure may interact with biological macromolecules, providing insights into enzyme-inhibitor interactions.
In Medicine:
Exploring its efficacy in treating conditions such as cancer, bacterial infections, and inflammatory diseases.
Studies on its bioavailability, pharmacokinetics, and toxicity profiles are crucial for therapeutic applications.
In Industry:
Used as a catalyst or ligand in metal-catalyzed reactions, enhancing selectivity and yield.
Properties
IUPAC Name |
N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-11-19-20-14-10-9-13(21-22(11)14)18-16-15(17(16,2)3)12-7-5-4-6-8-12/h4-10,15-16H,1-3H3,(H,18,21)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLFLNYCIUWQFM-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NC3C(C3(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2)N[C@@H]3[C@H](C3(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes by fitting into their active sites, potentially altering metabolic pathways.
Modulating Receptors: Interacting with cellular receptors, influencing signal transduction pathways and cellular responses.
Interfering with DNA/RNA: Binding to nucleic acids, affecting replication, transcription, or translation processes.
Comparison with Similar Compounds
2,2-Dimethyl-3-phenylcyclopropylamine:
Lacks the triazolopyridazine moiety.
Similar reactivity due to the cyclopropyl ring.
3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-amine:
Contains the triazolopyridazine core but lacks the cyclopropyl ring.
Similar biological activity due to the triazolopyridazine scaffold.
N-Phenylcyclopropylamine:
Lacks both the triazolopyridazine core and the dimethyl substitution.
Less sterically hindered, different reactivity patterns.
N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine's distinct structure offers a unique set of properties, making it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
